Pyrimidine-5-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-5-carbonyl chloride hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, characterized by the presence of a carbonyl chloride group at the 5-position and a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-5-carbonyl chloride hydrochloride typically involves the chlorination of pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform. The resulting pyrimidine-5-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield pyrimidine-5-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for the chlorination of pyrimidine-5-carboxylic acid.
Hydrochloric Acid: Used to convert pyrimidine-5-carbonyl chloride to its hydrochloride salt.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Base: For hydrolysis reactions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Pyrimidine-5-carboxylic Acid: Formed from hydrolysis reactions.
Hydrazones and Oximes: Formed from condensation reactions.
Scientific Research Applications
Pyrimidine-5-carbonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine-5-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrochloride group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carboxylic Acid: Lacks the carbonyl chloride group but shares the pyrimidine core structure.
Pyrimidine-5-carbonitrile: Contains a nitrile group instead of a carbonyl chloride group.
Pyrimidine-4,6-dicarboxylic Acid: Contains carboxylic acid groups at positions 4 and 6.
Uniqueness
Pyrimidine-5-carbonyl chloride hydrochloride is unique due to the presence of both a carbonyl chloride group and a hydrochloride group. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Biological Activity
Pyrimidine-5-carbonyl chloride hydrochloride is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by its electrophilic carbonyl chloride group, which makes it reactive towards nucleophiles. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the hydrochloride group enhances its solubility in aqueous environments, facilitating interactions with biological targets.
Applications in Biological Research
The compound has been employed in various scientific fields:
- Enzyme Inhibition Studies : It is used to study enzyme inhibitors due to its ability to form stable derivatives with biological molecules.
- Receptor Ligands : this compound acts as a precursor in the development of receptor ligands, contributing to drug discovery efforts.
- Pharmaceutical Development : The compound serves as a building block for synthesizing drugs targeting specific enzymes and receptors .
Biological Activity Overview
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Various studies have shown that pyrimidine derivatives can possess significant anticancer properties. For example, compounds derived from pyrimidine structures have been tested against multiple cancer cell lines, demonstrating potent cytotoxic effects .
- Antimicrobial Properties : Pyrimidines have also been noted for their antimicrobial activities. Studies have reported their effectiveness against various bacterial strains and fungi, highlighting their potential as therapeutic agents .
- Anti-inflammatory Effects : Some pyrimidine derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of pyrimidine derivatives, including those related to this compound. The compounds were tested against several cancer cell lines (e.g., HeLa, A549) using the MTT assay. Results indicated that certain derivatives showed IC50 values lower than 50 µM, suggesting strong anticancer potential .
Case Study 2: Enzyme Inhibition
Research focused on the use of this compound as an enzyme inhibitor revealed its capability to inhibit specific enzymes involved in metabolic pathways. The compound's reactivity with nucleophiles was shown to disrupt enzyme function effectively.
Data Table of Biological Activities
Properties
Molecular Formula |
C5H4Cl2N2O |
---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
pyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-1-7-3-8-2-4;/h1-3H;1H |
InChI Key |
CCQXMQHBIDMKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.